molecular formula C18H18N2O3S2 B2497975 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole CAS No. 551930-96-2

2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole

Cat. No.: B2497975
CAS No.: 551930-96-2
M. Wt: 374.47
InChI Key: VJBHYXOEJXLUNA-UHFFFAOYSA-N
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Description

Structural Characterization of 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole

IUPAC Nomenclature and Systematic Chemical Identification

The compound This compound is systematically identified by its IUPAC name, which reflects its heterocyclic core and substituents. Key identifiers include:

Property Value
IUPAC Name 2-(1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl)-1,3-benzothiazole
CAS Number 551930-96-2
Molecular Formula C₁₈H₁₈N₂O₃S₂
Molecular Weight 374.48 g/mol

The compound’s structure combines a 1,3-benzothiazole backbone with a sulfonyl-linked pyrrolidine substituent and a 4-methoxyphenyl group.

Molecular Architecture Analysis

Benzothiazole Core Structure

The 1,3-benzothiazole core consists of a benzene ring fused to a thiazole ring. The thiazole moiety contains a sulfur atom at position 1 and a nitrogen atom at position 3, forming a five-membered heterocycle. This core is substituted at position 2 with a pyrrolidine-sulfonyl group .

Pyrrolidine Sulfonyl Substituent Configuration

The pyrrolidine sulfonyl group is attached to the benzothiazole core via a 1-sulfonyl-2-pyrrolidinyl linkage. The sulfonyl group (SO₂) bridges the pyrrolidine nitrogen and the phenyl ring, creating a N-sulfonyl-pyrrolidine structure. The pyrrolidine ring adopts a chair-like conformation, with substituents favoring equatorial positions for steric stability.

Methoxyphenyl Group Spatial Orientation

The 4-methoxyphenyl group is attached to the sulfonyl moiety via a para-substituted aromatic ring. The methoxy group (-OCH₃) occupies the para position relative to the sulfonyl linkage, ensuring minimal steric hindrance. This arrangement optimizes electronic conjugation between the aromatic ring and the sulfonyl group.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-23-13-8-10-14(11-9-13)25(21,22)20-12-4-6-16(20)18-19-15-5-2-3-7-17(15)24-18/h2-3,5,7-11,16H,4,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBHYXOEJXLUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Pyrrolidine Nitrogen

The sulfonylation step employs 4-methoxyphenylsulfonyl chloride to functionalize the pyrrolidine’s secondary amine. Reaction conditions typically involve:

$$
\text{2-(2-Pyrrolidinyl)-1,3-benzothiazole} + \text{4-Methoxyphenylsulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound}
$$

Triethylamine acts as a base to scavenge HCl, while dichloromethane (DCM) serves as an inert solvent. Yields for analogous sulfonylation reactions range from 70–85%, depending on the steric and electronic nature of the amine.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Range Advantages Limitations
Ultrasound Cyclization Benzothiazole formation, sulfonylation 65–83% Rapid, solvent-free Limited scope for pyrrolidine introduction
Nucleophilic Substitution Chlorobenzothiazole + pyrrolidine 70–78% Straightforward reagents Risk of over-sulfonylation
Ring Contraction Benzothiazine contraction, sulfonylation 55–65% Stereoselectivity Complex precursor synthesis

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring sulfonylation occurs exclusively at the pyrrolidine nitrogen requires careful selection of protecting groups.
  • Purification : Chromatographic separation is often necessary due to polar byproducts, especially in sulfonylation steps.
  • Scalability : Ultrasound methods, while efficient, face limitations in large-scale production due to energy transfer inefficiencies.

Chemical Reactions Analysis

2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that benzothiazole derivatives, including 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole, exhibit notable antimicrobial properties. A study highlighted that benzothiazole compounds have been synthesized and evaluated for their antibacterial and antifungal activities. The compound's efficacy was enhanced when used in inclusion complexes with cyclodextrins, improving solubility and bioavailability .

Anticancer Research
Benzothiazole derivatives are being investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Analgesic and Anti-inflammatory Properties
The analgesic and anti-inflammatory activities of benzothiazole derivatives have been documented extensively. Studies have shown that these compounds can modulate pain pathways and inflammatory responses, making them candidates for pain management therapies .

Material Science Applications

Polymer Chemistry
The compound's sulfonamide group enhances its compatibility with various polymer matrices, making it useful in the development of advanced materials. Research has demonstrated its incorporation into polymer systems to improve mechanical properties and thermal stability .

Sensor Development
Due to its electronic properties, this compound is being explored as a component in sensor technologies. Its ability to undergo specific chemical reactions makes it suitable for detecting environmental pollutants or biological markers .

Environmental Applications

Wastewater Treatment
Studies have investigated the removal efficiency of benzothiazole compounds from wastewater using various treatment methods. The compound has been shown to degrade effectively under UV light in the presence of photocatalysts like titanium dioxide, highlighting its potential role in environmental remediation strategies .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEnhanced efficacy in inclusion complexes
Anticancer ResearchInduces apoptosis in cancer cell lines
Analgesic and Anti-inflammatory PropertiesModulates pain pathways
Material SciencePolymer ChemistryImproves mechanical properties
Sensor DevelopmentDetects environmental pollutants
Environmental ScienceWastewater TreatmentEffective degradation under UV light

Case Studies

  • Antimicrobial Efficacy Study : A laboratory-scale experiment assessed the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated a significant increase in antibacterial activity post-inclusion complex formation with β-cyclodextrin .
  • Anticancer Mechanism Investigation : In vitro studies on cancer cell lines demonstrated that the compound inhibited cell growth through apoptosis induction. This mechanism was further elucidated through flow cytometry and caspase activity assays .
  • Environmental Remediation Project : A study focused on the removal of benzothiazole from wastewater using advanced oxidation processes showed a removal efficiency exceeding 99% under optimized conditions, emphasizing its potential for environmental applications .

Mechanism of Action

The mechanism of action of 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole include other benzothiazole derivatives and sulfonyl-containing compounds. For example:

Biological Activity

The compound 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole (CAS: 551930-96-2) is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its structure features a benzothiazole core, which is known for various biological activities, including antimicrobial and enzyme inhibition properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C18H18N2O3S2
  • Molecular Weight : 374.48 g/mol
  • Purity : >90% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including the compound .

In Vitro Studies

A series of experiments evaluated the antibacterial and antifungal activities of various benzothiazole derivatives. The results indicated that:

  • Antibacterial Activity : The compound exhibited moderate antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.23 to 0.94 mg/mL for various derivatives, with specific compounds showing enhanced potency against E. coli and Pseudomonas aeruginosa .
  • Antifungal Activity : The compound also demonstrated antifungal properties, with MIC values ranging from 0.06 to 0.47 mg/mL against fungal strains .

The mechanism underlying the antimicrobial activity of benzothiazole derivatives often involves the inhibition of key bacterial enzymes. For instance, docking studies have suggested that the inhibition of E. coli MurB and 14-lanosterol demethylase may play a crucial role in their antibacterial effects .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is significantly influenced by their structural components:

  • Substituents on the Benzothiazole Ring : Variations in substituents can enhance or diminish activity. For example, compounds with electron-donating groups like methoxy (-OCH₃) showed improved antibacterial activity compared to those with electron-withdrawing groups .
  • Linker Variations : The nature of the linker connecting the benzothiazole to other moieties also impacts activity. Compounds with specific linkers demonstrated better efficacy against resistant strains .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy :
    • A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values that suggest potential as an alternative treatment for resistant strains .
  • Fungal Resistance Study :
    • In another investigation, the compound was evaluated for its effectiveness against resistant fungal strains, showing promising results comparable to established antifungals like ketoconazole .

Summary Table of Biological Activities

Activity TypeMIC Range (mg/mL)Notable Strains
Antibacterial0.23 - 0.94E. coli, Pseudomonas aeruginosa
Antifungal0.06 - 0.47Candida albicans, Aspergillus

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